![molecular formula C21H18F3N5O B1671137 EGFR Inhibitor CAS No. 879127-07-8](/img/structure/B1671137.png)
EGFR Inhibitor
Übersicht
Beschreibung
Epidermal growth factor receptor (EGFR) inhibitors are medicines that bind to certain parts of the EGFR and slow down or stop cell growth . EGFR is a protein that is found on the surface of some cells that causes cells to divide when epidermal growth factor binds to it . EGFR inhibitors can be classified as either tyrosine kinase inhibitors (TKI) or monoclonal antibodies .
Synthesis Analysis
The synthesis of EGFR inhibitors involves the design and creation of dihydropyridine containing thiazolinone derivatives . These compounds have been evaluated as potential EGFR and HER-2 kinase inhibitors .Molecular Structure Analysis
The molecular structure of EGFR inhibitors is complex and involves multiple interactions with the EGFR protein . The occupancy of sub-pocket 2 in the EGFR active site is important for tight EGFR–inhibitor binding .Chemical Reactions Analysis
EGFR inhibitors work by binding to the EGFR protein and inhibiting its function . This prevents the EGFR protein from signaling cancer cells to multiply, thereby slowing or stopping the growth of cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of EGFR inhibitors are complex and involve multiple interactions with the EGFR protein . These properties are important for the drug’s effectiveness and safety .Wissenschaftliche Forschungsanwendungen
EGFR Inhibitors in Non-Small Cell Lung Cancer
Epidermal Growth Factor Receptor (EGFR) inhibitors have significantly advanced the treatment of non-small cell lung cancer (NSCLC). Research has shown that EGFR-tyrosine kinase inhibitors (TKIs), either as monotherapy or in combination with chemotherapy or anti-angiogenesis drugs, have substantially prolonged patient survival in cases of EGFR-mutant NSCLC. The development of resistance to EGFR-TKIs remains a challenge, but ongoing studies focus on overcoming this resistance and developing novel therapies, including bispecific antibody drugs (Lu, Jie, & Wu, 2022).
EGFR Mutations and Oncogene Addiction
EGFR mutations play a crucial role in lung cancer therapies. Genetic and biochemical studies have shown that somatic mutations of EGFR are associated with oncogene addiction. Understanding these mutations is vital for the development of targeted cancer therapies. The concept of 'oncogenic shock,' which describes the apoptosis following acute treatment with kinase inhibitors, is central to these studies (Sharma, Bell, Settleman, & Haber, 2007).
QSAR Modelling of EGFR Inhibition
EGFR Testing for Advanced NSCLC
The American Society of Clinical Oncology recommends EGFR mutation testing for patients with advanced NSCLC considering first-line EGFR TKI therapy. This testing helps in determining whether EGFR TKI or chemotherapy is the appropriate first-line therapy, considering the higher rate of partial responses to EGFR TKIs in patients withEGFR-mutated NSCLC. This approach is crucial for personalized medicine in cancer treatment (Keedy et al., 2011).
Targeting EGFR in Epithelial Tumors
EGFR targeting is an active area in cancer therapy, particularly in epithelial tumors where aberrant activation of EGFR leads to tumor progression. Anti-EGFR monoclonal antibodies (MAbs) and small molecule inhibitors are two primary classes of anti-EGFR agents. These agents have shown activity against various cancers, including colorectal carcinoma and non-small-cell lung cancer (NSCLC). Current research focuses on optimizing dosing and schedules and identifying predictive factors for response and resistance beyond EGFR gene mutations (Baselga & Arteaga, 2005).
EGFR Biology and Anticancer Agents
Understanding EGFR biology has been pivotal in developing anticancer agents targeting EGFR activity. Pharmacological approaches, such as monoclonal antibodies and small-molecule inhibitors, have been developed to interfere with EGFR activity. These inhibitors have shown potential in arresting tumor growth and potentiating the anticancer activity of chemotherapy and radiation (Herbst, 2004).
AZD9291: A Potent and Selective EGFR Inhibitor
The development of AZD9291, a potent and selective irreversible inhibitor of EGFR sensitizing and T790M resistance mutations, marks a significant advancement in EGFR-targeted therapy. It shows selectivity over the wild type form of the receptor and has demonstrated tumor inhibition in preclinical models. Early clinical application in patients with T790M positive EGFR-TKI resistant NSCLC has shown promising efficacy and safety profiles (Finlay et al., 2014).
EGFR Antagonists in Cancer Treatment
EGFR antagonists have become essential therapeutic agents in oncology, especially in epithelial-cell cancers. Their mechanisms of action and anticancer activity have been extensively studied, providing insights into their clinical application in cancer treatment. These antagonists have shown efficacy in various cancer types and are critical in personalized cancer therapy (Ciardiello & Tortora, 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHYSYJDKVYCJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429554 | |
Record name | EGFR Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
EGFR Inhibitor | |
CAS RN |
879127-07-8 | |
Record name | EGFR Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.